![molecular formula C15H15Cl3N2O2 B2788632 N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide CAS No. 324069-38-7](/img/structure/B2788632.png)
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide, also known as BTFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Neurodegenerative Disorders
Dibenzylamines, including our compound of interest, exhibit high neuropharmacological potential. Researchers have explored their use in treating neurodegenerative disorders, such as Alzheimer’s disease . These molecules can interfere with natural neurotransmission pathways, making them attractive candidates for drug development. Specifically, the N-methyl-dibenzylamine derivative has shown promise as an inhibitor of human AChE/BuChE (Acetylcholinesterase and Butylcholinesterase), which are enzymes associated with neurodegeneration .
Peptide Analog Synthesis
Aza-type Michael addition reactions involving β-amino carbonyl compounds (like our compound) are commonly used to synthesize peptide analogs. These derivatives serve as precursors for optically active amino acids, amino alcohols, diamines, and lactams .
Biosynthetic Pathways
Researchers have explored the possibility of engineering microbial enzymes to create biosynthetic pathways for N-benzyl cyclo-tertiary amines. While this work is ongoing, it highlights the potential for biologically derived production of similar compounds .
Organic Synthesis
The synthetic pathway for ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxylate, followed by hydrolysis and Barton decarboxylation. This general procedure can be adapted to synthesize a wide range of chiral amines .
Chiral Ligands
The cyclohexyl group in our compound replaces the methyl group found in the AChE-CAS core group. This modification results in a potential new ligand for acetylcholinesterase and butylcholinesterase, which are relevant in various biological processes .
Radical Decarboxylation
The characterization of ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine includes techniques such as NMR spectroscopy (1H and 13C), high-resolution mass spectrometry, and infrared spectroscopy. These methods provide insights into its structure and properties .
Eigenschaften
IUPAC Name |
N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl3N2O2/c1-20(10-11-6-3-2-4-7-11)14(15(16,17)18)19-13(21)12-8-5-9-22-12/h2-9,14H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAILDZUHGRJLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329605 |
Source
|
Record name | N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780519 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide | |
CAS RN |
324069-38-7 |
Source
|
Record name | N-[1-[benzyl(methyl)amino]-2,2,2-trichloroethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.